
2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone is a chemical compound that has been extensively studied in recent years due to its potential use in scientific research. It is a small molecule inhibitor that has been shown to have a variety of biological effects, including the ability to inhibit certain enzymes and signaling pathways. In
Mecanismo De Acción
The mechanism of action of 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to work by binding to the active site of enzymes and preventing their activity. It may also have an effect on signaling pathways within cells, although more research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone are varied. It has been shown to have an effect on cell proliferation, apoptosis, and differentiation. It may also have an effect on the immune system, although more research is needed to fully understand this effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, which makes it a valuable tool for studying these processes. However, one of the limitations of this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound to minimize the risk of exposure.
Direcciones Futuras
There are several future directions for research on 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone. One area of interest is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Another area of interest is the use of this compound in drug discovery, as it may be a valuable starting point for the development of new therapeutics. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential uses in various biological processes.
Métodos De Síntesis
The synthesis of 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone involves several steps. The starting material is 2-pyrrolidinone, which is reacted with 1-pyrazol-1-ylpropan-2-amine to form an intermediate. This intermediate is then reacted with ethyl chloroformate to form the final product. The yield of this synthesis method is generally high, and the purity of the final product can be easily assessed using standard analytical techniques.
Aplicaciones Científicas De Investigación
2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone has a wide range of scientific research applications. One of the primary uses of this compound is in the study of enzyme inhibition. It has been shown to inhibit several enzymes, including protein kinases and phosphodiesterases. This makes it a valuable tool for studying the role of these enzymes in various biological processes.
Propiedades
IUPAC Name |
2-(1-pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-11(10-16-8-4-5-14-16)13-9-12(17)15-6-2-3-7-15/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZGDMXQQGETRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

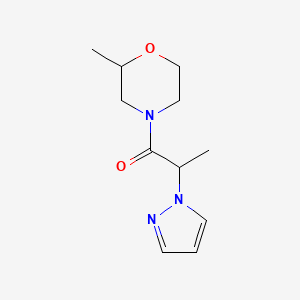
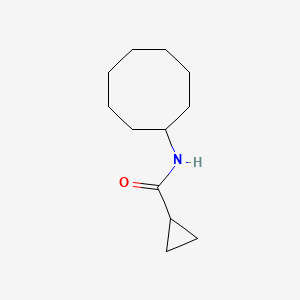
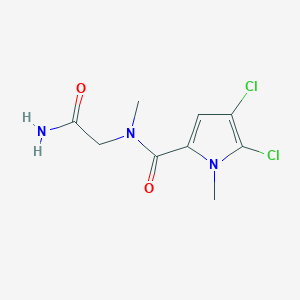
![1-[4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7570997.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)
![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)
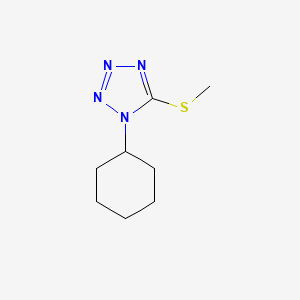
![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)
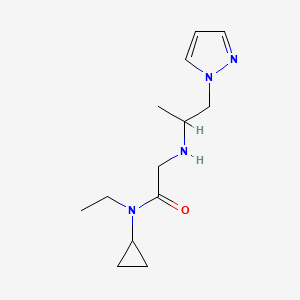

![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)

![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)